molecular formula C10H14O2 B14553225 3,3,5-Trimethylcyclohexa-1,5-diene-1-carboxylic acid CAS No. 61685-32-3

3,3,5-Trimethylcyclohexa-1,5-diene-1-carboxylic acid

Cat. No.: B14553225
CAS No.: 61685-32-3
M. Wt: 166.22 g/mol
InChI Key: NSKXYUHDFOQPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,5-Trimethylcyclohexa-1,5-diene-1-carboxylic acid is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclohexadiene, characterized by the presence of three methyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethylcyclohexa-1,5-diene-1-carboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. Subsequent functional group transformations, such as oxidation and carboxylation, lead to the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification steps such as distillation and recrystallization. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethylcyclohexa-1,5-diene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,5-Trimethylcyclohexa-1,5-diene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,5-Trimethylcyclohexa-1,5-diene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the methyl groups contribute to hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylcyclohexane-1-carboxylic acid
  • 1,3,5-Trimethylcyclohexane
  • 3,3,5-Trimethylcyclohexanone

Uniqueness

3,3,5-Trimethylcyclohexa-1,5-diene-1-carboxylic acid is unique due to its specific arrangement of methyl groups and the presence of a conjugated diene system. This structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

61685-32-3

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3,3,5-trimethylcyclohexa-1,5-diene-1-carboxylic acid

InChI

InChI=1S/C10H14O2/c1-7-4-8(9(11)12)6-10(2,3)5-7/h4,6H,5H2,1-3H3,(H,11,12)

InChI Key

NSKXYUHDFOQPNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(C1)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.